(2E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and an acenaphthylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with acenaphthylene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining its structural integrity and activity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The acenaphthylene group may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a similar benzimidazole structure but different functional groups.
Prostacyclin: A compound with a different core structure but similar biological activity in terms of enzyme interaction.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is unique due to its combination of benzimidazole and acenaphthylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C22H15N3 |
---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3/c23-13-17(22-24-19-6-1-2-7-20(19)25-22)12-16-11-10-15-9-8-14-4-3-5-18(16)21(14)15/h1-7,10-12H,8-9H2,(H,24,25)/b17-12+ |
InChI-Schlüssel |
NLTMHVBWFBZZIU-SFQUDFHCSA-N |
Isomerische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.